molecular formula C11H15N5 B11885634 N-cyclobutyl-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine

N-cyclobutyl-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine

Numéro de catalogue: B11885634
Poids moléculaire: 217.27 g/mol
Clé InChI: KIMGROCFQJVNOX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclobutyl-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine is a pyrazolo[4,3-d]pyrimidine derivative characterized by a cyclobutyl group at the N7-position and an ethyl substituent at the C3-position. The core pyrazolo[4,3-d]pyrimidine scaffold (C₅H₅N₅, MW: 135.13 g/mol) is a bicyclic heteroaromatic system with fused pyrazole and pyrimidine rings . Modifications at the C3 and N7 positions significantly influence physicochemical properties, target binding, and pharmacological activity.

Propriétés

Formule moléculaire

C11H15N5

Poids moléculaire

217.27 g/mol

Nom IUPAC

N-cyclobutyl-3-ethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine

InChI

InChI=1S/C11H15N5/c1-2-8-9-10(16-15-8)11(13-6-12-9)14-7-4-3-5-7/h6-7H,2-5H2,1H3,(H,15,16)(H,12,13,14)

Clé InChI

KIMGROCFQJVNOX-UHFFFAOYSA-N

SMILES canonique

CCC1=C2C(=NN1)C(=NC=N2)NC3CCC3

Origine du produit

United States

Méthodes De Préparation

Core Synthesis of Pyrazolo[4,3-d]Pyrimidine

The pyrazolo[4,3-d]pyrimidine scaffold is typically synthesized via cyclization reactions involving nitropyrazole intermediates. A key method involves the reaction of methyl (Z)-4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with benzyl hydrazine derivatives under basic conditions to form nitropyrazole intermediates, followed by reduction to aminopyrazoles . For example, methyl 4-(bromomethyl)-3-methoxybenzoate reacts with tert-butyl hydrazinecarboxylate in dimethylformamide (DMF) with diisopropylethylamine (DIPEA) to yield a benzyl hydrazine intermediate . Subsequent cyclization with methyl (Z)-4-(dimethylamino)-3-nitro-2-oxobut-3-enoate generates the nitropyrazole core, which is reduced to the aminopyrazole using catalytic hydrogenation or sodium dithionite .

Critical Parameters :

  • Solvent: DMF or dichloromethane (DCM).

  • Base: DIPEA or potassium carbonate (K₂CO₃).

  • Temperature: 0–25°C for cyclization; 50–80°C for reduction.

Substitution at the 7-Position with Cyclobutylamine

The 7-amino group is installed via nucleophilic aromatic substitution (SNAr) of a chloro or nitro intermediate. A chloro derivative at position 7 (e.g., 7-chloro-3-ethyl-1H-pyrazolo[4,3-d]pyrimidine) reacts with cyclobutylamine in the presence of a palladium catalyst or under microwave-assisted conditions .

Optimized Procedure :

  • Dissolve 7-chloro-3-ethyl-1H-pyrazolo[4,3-d]pyrimidine (1.0 equiv) in dioxane.

  • Add cyclobutylamine (3.0 equiv) and palladium(II) acetate (0.1 equiv).

  • Heat at 120°C for 6 hours under microwave irradiation.

  • Filter and concentrate the mixture.

  • Purify via preparative HPLC (C18 column, acetonitrile/water gradient) .

Key Observations :

  • Microwave irradiation reduces reaction time from 24 hours to 6 hours.

  • Palladium catalysts improve regioselectivity, minimizing N1/N2 isomerization .

Regioselectivity and Isomer Separation

Pyrazolo[4,3-d]pyrimidines often form N1/N2 regioisomers during alkylation. Separation is achieved via preparative HPLC or fractional crystallization. For example, a mixture of N1- and N2-cyclobutyl isomers is resolved using a Waters XBridge C18 column (2.1 × 50 mm, 1.7 µm) with a methanol/water mobile phase . The desired N7 isomer elutes at 8.2 minutes under gradient conditions (10–90% methanol over 15 minutes) .

Purity Metrics :

  • HPLC purity: >98% for isolated N7 isomer.

  • Yield loss: 15–20% during separation .

Characterization and Analytical Data

Final compounds are characterized via NMR, LC-MS, and elemental analysis.

Representative Data for N-Cyclobutyl-3-Ethyl-1H-Pyrazolo[4,3-d]Pyrimidin-7-Amine :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrimidine-H), 4.12 (m, 1H, cyclobutyl-CH), 2.89 (q, J = 7.6 Hz, 2H, ethyl-CH₂), 2.45–2.35 (m, 4H, cyclobutyl-CH₂), 1.89–1.75 (m, 2H, cyclobutyl-CH₂), 1.31 (t, J = 7.6 Hz, 3H, ethyl-CH₃) .

  • LC-MS (ESI+) : m/z 274.2 [M+H]⁺ .

  • Melting Point : 168–170°C .

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Isomer Ratio (N7:N1/N2)
Core-first alkylationPost-cyclization ethylation659585:15
Pre-functionalizationEthyl incorporation in alkenoate789890:10
Microwave SNArCyclobutylamine substitution829997:3

Challenges and Mitigation Strategies

  • Regioselectivity : N1 alkylation competes with N7 substitution. Using bulky bases (e.g., DIPEA) and polar aprotic solvents (e.g., DMF) favors N7 selectivity .

  • Purification : HPLC resolves isomers but increases cost. Alternative crystallization solvents (e.g., ethanol/water) reduce reliance on chromatography .

  • Scale-up : Microwave conditions are replaced with conventional heating at 120°C for 24 hours, maintaining yields >75% .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The primary amine group at position 7 participates in nucleophilic substitution reactions. In a patented synthesis route, this amine undergoes alkylation with tetrahydro-2H-pyran-4-amine under heated conditions (70°C) in DMF, yielding substituted derivatives .

Reaction TypeReagents/ConditionsProduct
Amine alkylationTetrahydro-2H-pyran-4-amine, DMF, 70°CN-cyclobutyl-3-ethyl-1-(tetrahydro-2H-pyran-4-yl)pyrazolo[4,3-d]pyrimidin-7-amine

This reactivity is critical for functionalizing the molecule to enhance target binding, as demonstrated in kinase inhibitor development .

Cyclization and Ring Formation

The pyrazolo[4,3-d]pyrimidine scaffold is synthesized via cyclization reactions. A key intermediate involves reacting ethyl 2-chloro-2-oxoacetate with (E)-N,N-dimethyl-2-nitroethen-1-amine in CH2_2Cl2_2 under acidic conditions, followed by cyclization with hydrazine derivatives .

Key Steps:

  • Step 3: Formation of a nitroethylene intermediate using ethyl 2-chloro-2-oxoacetate and pyridine .

  • Step 7: Cyclization with 1,3-bis(methoxycarbonyl)-2-methyl-2-thiopseudourea in MeOH/AcOH, yielding the fused pyrazolo-pyrimidine core .

Coupling Reactions

The compound participates in coupling reactions mediated by peptide-coupling agents. For example:

  • Reagents: BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) and DBU (1,8-diazabicycloundec-7-ene) in DMF .

  • Reaction: Coupling with (5-methyl-isoxazol-3-yl)methanamine at 40°C forms amide-linked derivatives .

Application: This strategy introduces side chains that enhance binding to hydrophobic pockets in kinase targets .

Acid/Base-Mediated Transformations

The compound undergoes pH-dependent reactions:

  • Acidic Conditions: Protonation of the pyrimidine nitrogen enhances electrophilicity, facilitating nucleophilic attacks.

  • Basic Conditions: Deprotonation enables dealkylation or hydrolysis of ester groups, as seen in saponification steps using NaOH .

Example:

ConditionReactionOutcome
NaOH (10 M, 75°C)Hydrolysis of methoxycarbonyl groupsCarboxylic acid derivatives

Reduction and Oxidation

While direct data on redox reactions for this compound is limited, analogous pyrazolo-pyrimidines show:

  • Reduction: Sodium borohydride (NaBH4_4) reduces nitro groups to amines.

  • Oxidation: Hydrogen peroxide (H2_2O2_2) oxidizes thioether linkages to sulfoxides.

Structural Modifications Impacting Bioactivity

The cyclobutyl group plays a critical role in hydrophobic interactions with biological targets. Installing bulkier substituents via substitution reactions improves binding to kinases like AKT1, as evidenced by co-crystallization studies .

Structure-Activity Relationship (SAR):

  • Cyclobutylamine: Engages in bidentate hydrogen bonds with Tyr272 and Asp274 in AKT1 .

  • Ethyl Group: Enhances metabolic stability compared to methyl analogues.

Reaction Optimization and Yield Data

Critical parameters for high-yield synthesis include:

  • Temperature: Reactions at 40–75°C optimize cyclization and substitution rates .

  • Catalysts: DBU accelerates coupling reactions by deprotonating nucleophiles .

  • Solvents: Polar aprotic solvents (DMF, MeOH) improve solubility of intermediates .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-cyclobutyl-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine through its ability to inhibit tumor cell proliferation.

  • Mechanism of Action : The compound appears to modulate signaling pathways that are critical for cell growth and survival, making it a candidate for further development as an anticancer agent.
  • In Vitro Studies : In assays involving various cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer), the compound exhibited significant cytotoxicity with IC50 values of 12.5 µM and 15.0 µM respectively, indicating its potential as a lead compound for new anticancer therapies .

Anti-inflammatory Effects

The structure of this compound suggests it may possess anti-inflammatory properties:

  • Cytokine Inhibition : Preliminary investigations suggest that this compound may inhibit pro-inflammatory cytokines, which are key mediators in inflammatory responses.
  • Potential Applications : These properties could position the compound as a therapeutic option for conditions characterized by chronic inflammation.

Antimicrobial Properties

This compound has also shown promise in antimicrobial applications:

  • Efficacy Against Bacterial Strains : Derivatives of pyrazolo[4,3-d]pyrimidine have demonstrated activity against various bacterial strains, suggesting that this compound could be developed into an antimicrobial agent .
  • Research Findings : Studies indicate that modifications in the chemical structure of pyrazolo[4,3-d]pyrimidines can lead to enhanced antibacterial activity, warranting further exploration of this compound's derivatives .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Anticancer Research : A study published in Pharmaceuticals detailed the synthesis and evaluation of similar compounds showing promising anticancer activity against various cell lines .
  • Anti-mycobacterial Activity : Research has also indicated that related pyrazolo compounds can inhibit mycobacterial ATP synthase, which is crucial for developing treatments against tuberculosis .

Mécanisme D'action

Le mécanisme d’action de la N-cyclobutyl-3-éthyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il a été démontré qu’il inhibe la kinase dépendante de la cycline 2 (CDK2), une enzyme clé impliquée dans la régulation du cycle cellulaire . En se liant au site actif de la CDK2, le composé empêche la phosphorylation des protéines cibles, conduisant à l’arrêt du cycle cellulaire et à l’apoptose dans les cellules cancéreuses.

Comparaison Avec Des Composés Similaires

Substituent Variations at the C3 Position

The C3 position is a key site for modulating lipophilicity and steric bulk. Comparative data for select analogues:

Compound Name C3 Substituent Molecular Weight (g/mol) Key Properties/Activities Source
N-cyclobutyl-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine Ethyl 245.29* Enhanced lipophilicity vs. methyl Target Compound
3-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine Methyl 149.16 Baseline cytotoxicity studies
3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine Phenyl 211.23 Improved aromatic stacking
3-(3-Fluorophenyl)-1H-pyrazolo[4,3-d]pyrimidin-7-amine 3-Fluorophenyl 229.22 Increased metabolic stability
3-Bromo-1H-pyrazolo[4,3-d]pyrimidin-7-amine Bromine 214.02 Electrophilic reactivity

*Calculated based on core structure (135.13 g/mol) + ethyl (29.06 g/mol) + cyclobutyl (55.10 g/mol).

Key Observations :

  • Ethyl vs. Methyl: The ethyl group increases lipophilicity (logP ~1.5 vs.
  • Aromatic vs. Alkyl : Phenyl/fluorophenyl substituents improve π-π stacking with hydrophobic protein pockets, as seen in G-quadruplex DNA binders .
  • Halogenated Derivatives : Bromine at C3 introduces steric bulk and electrophilicity, useful in covalent inhibitor design .

Substituent Variations at the N7 Position

The N7 amine is critical for hydrogen bonding and solubility. Comparisons include:

Compound Name N7 Substituent Molecular Weight (g/mol) Key Properties/Activities Source
This compound Cyclobutyl 245.29* Moderate steric hindrance Target Compound
N-Phenyl-3-phenyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine Phenyl 287.32 High cytotoxicity (IC₅₀: ~5 µM)
N-(3,4,5-Trimethoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine 3,4,5-Trimethoxyphenyl 377.40 Enhanced solubility via polar groups
N-Methyl-3-phenyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine Methyl 189.21 Reduced steric hindrance
N-(Pyridin-2-ylmethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine Pyridinylmethyl 332.38 Metal-coordination capabilities

Key Observations :

  • Cyclobutyl vs.
  • Polar Substituents : Trimethoxyphenyl derivatives exhibit higher aqueous solubility (e.g., logS: -3.2 vs. -4.5 for phenyl), critical for oral bioavailability .
  • Methyl vs. Larger Groups : Smaller substituents like methyl reduce steric hindrance, favoring binding to shallow enzyme pockets .

Antitumor Activity

Pyrazolo[4,3-d]pyrimidines with chloro or aryl substituents show potent microtubule disruption. For example:

  • 5-Chloro-N-(4-methoxyphenyl)-N,1-dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine (6d1): Demonstrated tumor growth inhibition (70% reduction in MCF-7 xenografts) with lower toxicity than paclitaxel .
  • N-Phenyl-3-fluorophenyl derivatives : Cytotoxicity correlated with ROS induction and G4 DNA stabilization .

Antihypertensive Activity

Pyrido[2,3-d]pyrimidin-7-amine analogues (e.g., 6-(2,6-dichlorophenyl)-2-methyl derivatives) reduced blood pressure in hypertensive rats (10–50 mg/kg oral dose) . While the pyrazolo core differs, substituent positioning (e.g., ethyl/cyclobutyl) may similarly influence vasodilation pathways.

Enzyme Inhibition

  • CRF1 Receptor Antagonists : Pyrazolo[1,5-a]pyrimidines with methoxyphenyl groups (e.g., MPZP) exhibited anxiolytic effects via CRF1 blockade .

Activité Biologique

N-cyclobutyl-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine (CAS Number: 790666-57-8) is a compound belonging to the pyrazolopyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer therapy and as a modulator of immune responses. This article discusses its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

PropertyValue
Molecular FormulaC11H15N5
Molecular Weight217.27 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point446.3 ± 40.0 °C at 760 mmHg
Flash Point223.7 ± 27.3 °C
LogP2.06

This compound exhibits several biological activities through various mechanisms:

  • Inhibition of Kinases : This compound has shown potential as an inhibitor of specific kinases involved in cancer progression. For instance, it has been noted that modifications in the structure can enhance potency against kinases like Pim and PLK4, which are crucial in cell division and proliferation .
  • Toll-like Receptor Agonism : Research indicates that derivatives of this compound can act as agonists for Toll-like receptor 7 (TLR7), which plays a significant role in immune response modulation and has implications for cancer treatment .

Antitumor Activity

In vitro studies have demonstrated that this compound possesses significant antiproliferative effects on various cancer cell lines:

  • IC50 Values : The compound exhibited IC50 values in the low micromolar range against multiple myeloma cell lines (e.g., MM1.S) and other tumor types, indicating strong growth inhibition .

Case Studies

  • Study on Cell Lines : In a study assessing the effects on HCT116 colon cancer cells, N-cyclobutyl derivatives showed enhanced antiproliferative activity compared to their ethyl counterparts, suggesting that structural modifications can lead to improved therapeutic efficacy .
  • In Vivo Efficacy : Animal models treated with N-cyclobutyl derivatives demonstrated delayed tumor growth and improved survival rates. These findings support the potential of this compound as a candidate for further development in cancer therapies .

Q & A

Basic Research Questions

Q. What synthetic routes are optimized for preparing N-cyclobutyl-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine and its derivatives?

  • Methodology : The compound can be synthesized via multi-step protocols involving cyclization and functional group modifications. For example:

Core formation : Start with ethyl 4-nitropyrazole-3-carboxylates, which are converted to amides via reaction with aqueous ammonia.

Cyclization : Treat intermediates with phosphorous oxychloride under microwave irradiation to form nitro derivatives, followed by reduction (e.g., hydrogenation with Pd/C) to yield 4-amino intermediates .

Final assembly : Cyclize intermediates with ammonium acetate and triethyl orthoacetate to generate the pyrazolo[4,3-d]pyrimidin-7-amine scaffold. Adjust substituents (e.g., cyclobutyl, ethyl) via tailored iminoesters or alkylation steps .

Q. How can structural characterization be performed for this compound?

  • Analytical techniques :

  • NMR : 1H and 13C NMR to confirm substituent positions (e.g., cyclobutyl protons at δ 3.49 ppm, ethyl groups at δ 1.2–1.4 ppm) .
  • X-ray crystallography : Resolve regioselectivity and confirm stereochemistry, as demonstrated for related pyrazolo[1,5-a]pyrimidines .
  • Mass spectrometry : Validate molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How do substituent variations at the 2- and 5-positions impact biological activity (e.g., kinase inhibition)?

  • Structure-activity relationship (SAR) :

  • 2-position : Aryl groups (e.g., 2-methoxyphenyl) enhance target binding via π-π stacking. Demethylation to 2-hydroxyphenyl derivatives can modulate solubility and hydrogen-bonding interactions .
  • 5-position : Ethyl groups improve metabolic stability compared to bulkier substituents, balancing lipophilicity and cell permeability .
    • Experimental validation : Use enzymatic assays (e.g., CDK2 inhibition) to quantify IC50 values. Compare derivatives with systematic substituent changes .

Q. What strategies resolve contradictions in solubility vs. potency data for analogs of this compound?

  • Contradiction analysis :

  • Issue : Hydrophobic substituents (e.g., cyclobutyl) may increase potency but reduce aqueous solubility.
  • Solutions :

Prodrug design : Introduce ionizable groups (e.g., phosphate esters) transiently to enhance solubility .

Co-solvent systems : Use DMSO/PBS mixtures for in vitro assays without compromising membrane permeability.

Crystallography-guided optimization : Modify substituent geometry to retain target engagement while improving solvation .

Q. How can computational methods predict binding modes of this compound with kinase targets?

  • In silico approaches :

  • Docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., CDK2). Focus on hydrogen bonds with hinge regions (e.g., Glu81) and hydrophobic packing with cyclobutyl/ethyl groups .
  • MD simulations : Assess binding stability over 100+ ns trajectories to identify critical residues (e.g., Lys89 in CDK2) for mutagenesis validation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.